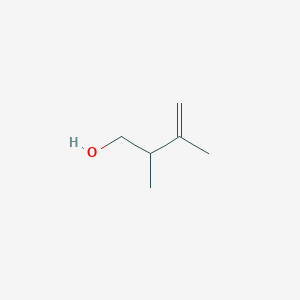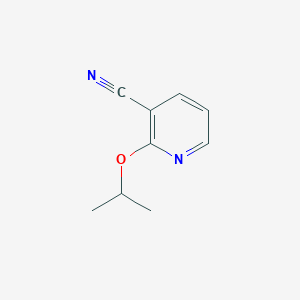![molecular formula C10H16O B1280234 1-(Bicyclo[2.2.2]octan-2-yl)ethanone CAS No. 23735-46-8](/img/structure/B1280234.png)
1-(Bicyclo[2.2.2]octan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bicyclo[222]octan-2-yl)ethanone is an organic compound with the molecular formula C10H16O It is characterized by a bicyclic structure, specifically a bicyclo[222]octane ring system, attached to an ethanone group
作用機序
Mode of Action
It’s known that the bicyclo[222]octane core is a common structural motif in many bioactive compounds , suggesting that it may interact with biological targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by 1-(Bicyclo[2.2.2]octan-2-yl)ethanone are currently unknown
Pharmacokinetics
The compound’s molecular weight (15224 g/mol) and its lipophilic nature suggest that it may have good bioavailability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity and stability.
生化学分析
Biochemical Properties
1-(Bicyclo[2.2.2]octan-2-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, leading to either inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as the modulation of metabolic pathways. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings underscore the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a pivotal role in its metabolism. These interactions can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research, with implications for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s biological effects .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its presence in the mitochondria can impact mitochondrial function and energy metabolism. The localization of this compound within different subcellular regions can modulate its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction of a suitable diene with a dienophile, followed by further functionalization to introduce the ethanone group. For example, the synthesis can start from 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone, which undergoes hydrogenation to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the cycloaddition and subsequent functionalization steps.
化学反応の分析
Types of Reactions: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethanone group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
1-(Bicyclo[2.2.2]octan-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving bicyclic substrates.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
- 1-(Bicyclo[2.2.2]octan-1-yl)ethanone
- 1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone
- Bicyclo[2.2.2]octane-1-carboxylates
Uniqueness: 1-(Bicyclo[2.2.2]octan-2-yl)ethanone is unique due to the position of the ethanone group on the bicyclic ring system. This structural feature can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
特性
IUPAC Name |
1-(2-bicyclo[2.2.2]octanyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZJCLRMLYBUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC2CCC1CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503211 |
Source


|
| Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23735-46-8 |
Source


|
| Record name | 1-(Bicyclo[2.2.2]octan-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)










